molecular formula C25H20ClNO5 B12140453 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide

Cat. No.: B12140453
M. Wt: 449.9 g/mol
InChI Key: SVYWJOULZOQAIU-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide is a complex organic compound that features a benzofuran core, a phenylcarbonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzofuran derivative with 3-methylphenoxyacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(3-methylphenoxy)acetamide
  • N-(3-chloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide is unique due to the presence of the benzofuran core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C25H20ClNO5/c1-15-6-5-7-17(12-15)31-14-22(28)27-23-18-8-3-4-9-20(18)32-25(23)24(29)16-10-11-21(30-2)19(26)13-16/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

SVYWJOULZOQAIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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